Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Ethyl 5-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate often involves complex multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of acid catalysts . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method can be more complex and expensive .
Industrial Production Methods
Industrial production of spirocyclic compounds can be challenging due to the complexity of the synthetic routes. advancements in catalytic processes and optimization of reaction conditions have made it possible to produce these compounds on a larger scale. The use of continuous flow reactors and automated synthesis platforms are some of the methods employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted spirocyclic derivatives .
Scientific Research Applications
Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is due to its ability to bind to the protein and disrupt its function, thereby inhibiting the growth of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antibacterial properties and used in the synthesis of various bioactive molecules.
1,3-dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and is used in the development of new materials.
1,3-oxathiane spiranes: Investigated for their potential as bioactive compounds with various pharmacological activities.
Uniqueness
Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate stands out due to its specific inhibitory action on the MmpL3 protein, making it a promising candidate for the development of new antituberculosis drugs. Its unique spirocyclic structure also imparts distinct chemical properties that are not commonly found in other similar compounds .
Properties
CAS No. |
89732-46-7 |
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Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-2-17-12(16)14-10-6-7-11(15)13(14)8-4-3-5-9-13/h2-10H2,1H3 |
InChI Key |
MHUCBHZKTQSINT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(=O)C12CCCCC2 |
Origin of Product |
United States |
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